molecular formula C15H18O4 B1234837 (3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

Cat. No. B1234837
M. Wt: 262.3 g/mol
InChI Key: YMUOZXZDDBRJEP-HBYJKHNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione is a gamma-lactone.

Scientific Research Applications

Crystallographic Analysis

  • The compound has been identified in crystallographic studies, revealing details about its molecular structure and conformations. For example, Fronczek (2002) discussed a similar compound found in Ambrosia artemisiifolia, emphasizing the conformation of its seven-membered ring and intermolecular hydrogen bonds ((Fronczek, 2002)).

Structural and Chemical Properties

  • Various studies have focused on understanding the structural and chemical properties of similar compounds. Penthala et al. (2014) and López-Rodríguez et al. (2009) explored compounds with related structures, highlighting aspects like intramolecular hydrogen bonding and the relative stereochemistry of certain molecular units ((Penthala et al., 2014), (López-Rodríguez et al., 2009)).

Application in Synthesis and Chemical Reactions

  • The compound and its derivatives have applications in the synthesis of other chemical entities. For instance, Kollenz et al. (1972) discussed reactions involving similar compounds for the synthesis of heterocycles ((Kollenz et al., 1972)). Similarly, Al’mukhametov et al. (2018) synthesized chiral building blocks using a compound with a related structure ((Al’mukhametov et al., 2018)).

Involvement in Natural Products and Biological Processes

  • Research has also explored the presence and role of similar compounds in natural products and biological processes. For example, Yong et al. (2009) discussed the absolute configurations of certain natural compounds related in structure, providing insights into their biological relevance ((Yong et al., 2009)).

properties

Product Name

(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

InChI

InChI=1S/C15H18O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,8,10,12-14,17H,4H2,1-3H3/t8-,10-,12+,13+,14+/m0/s1

InChI Key

YMUOZXZDDBRJEP-HBYJKHNMSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(=C3[C@H]([C@H]2OC1=O)C(=CC3=O)C)C)O

SMILES

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O

Canonical SMILES

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Reactant of Route 2
(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Reactant of Route 3
(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Reactant of Route 4
(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Reactant of Route 5
(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Reactant of Route 6
(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

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